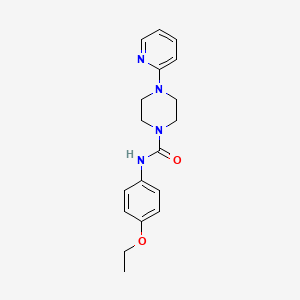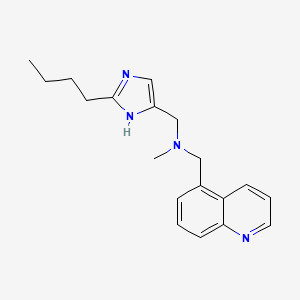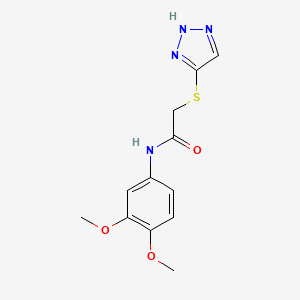
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, commonly known as Dichlorprop, is a herbicide that is widely used in agriculture. It is a selective herbicide that targets broadleaf weeds and is commonly used to control weeds in crops such as cereals, corn, and soybeans. Dichlorprop is a white crystalline solid that is soluble in water and has a molecular weight of 296.2 g/mol.
作用機序
Dichlorprop works by disrupting the growth and development of broadleaf weeds. It does this by inhibiting the activity of an enzyme called acetolactate synthase, which is essential for the production of branched-chain amino acids in plants. Without these amino acids, the plant is unable to grow and eventually dies.
Biochemical and Physiological Effects
Dichlorprop has been shown to have a number of biochemical and physiological effects on plants. Research has shown that it can affect the levels of certain plant hormones, such as auxins and cytokinins, which are important for plant growth and development. It can also affect the activity of enzymes involved in photosynthesis and respiration, which can impact the overall health and vitality of the plant.
実験室実験の利点と制限
Dichlorprop is a widely used herbicide that has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it a popular choice for researchers. It is also highly selective, which means that it can be used to target specific types of plants without harming others.
However, there are also limitations to the use of Dichlorprop in lab experiments. It can be difficult to control the concentration and application of the herbicide, which can lead to inconsistent results. It can also be toxic to certain types of plants, which can limit its use in certain types of experiments.
将来の方向性
There are a number of future directions for research on Dichlorprop. One area of interest is the development of new formulations and application methods that can improve the effectiveness and safety of the herbicide. Another area of interest is the study of the impact of Dichlorprop on non-target organisms, such as insects and soil microorganisms, and the potential long-term effects on the environment. Additionally, research is needed to better understand the mechanism of action of Dichlorprop and how it can be used to develop new herbicides with improved properties.
合成法
Dichlorprop can be synthesized using a variety of methods. One common method involves the reaction of 2,5-dichlorophenyl isocyanate with 4,6-dimethyl-2-pyridinylamine in the presence of a catalyst such as triethylamine. The resulting product is then treated with urea to form Dichlorprop.
科学的研究の応用
Dichlorprop has been extensively studied for its herbicidal properties and its potential impact on the environment. Research has shown that Dichlorprop is effective in controlling a wide range of broadleaf weeds, including dandelions, clovers, and thistles. It is also considered to be relatively safe for use in crops, with a low risk of toxicity to humans and animals.
特性
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c1-8-5-9(2)17-13(6-8)19-14(20)18-12-7-10(15)3-4-11(12)16/h3-7H,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPABYFAHKZIHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(4-fluorobenzyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5345012.png)
![[3-benzyl-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5345018.png)

![3-[(4-methylphenyl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5345037.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5345051.png)


![7-(4-bromophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5345073.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-bromobenzoate](/img/structure/B5345077.png)
![3-(3-furyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5345085.png)
![(3R*,4R*)-1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5345103.png)
![1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-N,N-dimethylprolinamide](/img/structure/B5345107.png)
![3-[4-(2-oxo-2-phenylethoxy)phenyl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5345111.png)
![(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5345115.png)